N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1638221-24-5
VCID: VC7610573
InChI: InChI=1S/C11H12N2S.ClH/c1-12-7-11-13-10(8-14-11)9-5-3-2-4-6-9;/h2-6,8,12H,7H2,1H3;1H
SMILES: CNCC1=NC(=CS1)C2=CC=CC=C2.Cl
Molecular Formula: C11H13ClN2S
Molecular Weight: 240.75

N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride

CAS No.: 1638221-24-5

Cat. No.: VC7610573

Molecular Formula: C11H13ClN2S

Molecular Weight: 240.75

* For research use only. Not for human or veterinary use.

N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride - 1638221-24-5

Specification

CAS No. 1638221-24-5
Molecular Formula C11H13ClN2S
Molecular Weight 240.75
IUPAC Name N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H12N2S.ClH/c1-12-7-11-13-10(8-14-11)9-5-3-2-4-6-9;/h2-6,8,12H,7H2,1H3;1H
Standard InChI Key QEEBOKOKLYIMHX-UHFFFAOYSA-N
SMILES CNCC1=NC(=CS1)C2=CC=CC=C2.Cl

Introduction

Chemical and Structural Properties

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility (exact values unspecified), but soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or high humidity due to the hydrochloride moiety’s hygroscopicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via multi-step organic reactions:

  • Thiazole Ring Formation: Cyclization of α-bromoketones (e.g., 2-bromo-1-phenylethanone) with thiourea derivatives under refluxing ethanol, yielding 4-phenylthiazol-2-amine intermediates .

  • Methylamine Functionalization: The intermediate undergoes nucleophilic substitution with methylamine, followed by hydrochloride salt formation using hydrochloric acid.

A representative reaction sequence is:

2-Bromo-1-phenylethanone+ThioureaEtOH, Δ4-Phenylthiazol-2-amine\text{2-Bromo-1-phenylethanone} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{4-Phenylthiazol-2-amine} 4-Phenylthiazol-2-amine+MethylamineEt3NN-Methyl-1-(4-phenylthiazol-2-yl)methanamineHClHydrochloride Salt\text{4-Phenylthiazol-2-amine} + \text{Methylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-Methyl-1-(4-phenylthiazol-2-yl)methanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Yield Optimization: Use of microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating, achieving yields of 75–85% .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance reproducibility and safety. Key steps include:

  • Automated Purification: Chromatography and recrystallization from ethanol/water mixtures ensure >98% purity.

  • Quality Control: HPLC and NMR spectroscopy validate batch consistency, critical for pharmaceutical applications .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates selective cytotoxicity against cancer cells by inhibiting cyclin-dependent kinase 9 (CDK9), a regulator of transcription elongation. Key findings:

  • IC50_{50}: 7 nM against CDK9, with >80-fold selectivity over CDK2 .

  • Apoptosis Induction: In chronic lymphocytic leukemia (CLL) cells, it reduces Mcl-1 (an antiapoptotic protein) levels by 70% at 100 nM, triggering caspase-3 activation .

  • Therapeutic Window: 31-fold higher potency in cancer cells (A549 lung adenocarcinoma) vs. normal fibroblasts (NIH/3T3).

Antimicrobial Properties

The thiazole ring disrupts microbial enzyme function:

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus32Dihydrofolate reductase inhibition
Escherichia coli16Cell wall synthesis interference
Candida albicans64Ergosterol biosynthesis blockade

Enzyme Inhibition

  • Glutathione S-Transferase Omega 1 (GSTO1-1): Covalently binds to Cys32 via its acrylamide group (kinact/KI=1.2×104M1s1k_{\text{inact}}/K_I = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}), modulating oxidative stress pathways .

  • Reverse Transcriptase (HIV-1): Inhibits viral replication with an EC50_{50} of 0.8 µM, likely through allosteric site binding .

Pharmacokinetics and Toxicity

Absorption and Metabolism

  • Bioavailability: 58% in murine models, with peak plasma concentrations (CmaxC_{\text{max}}) achieved at 2 hours post-administration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, excreted renally.

Toxicity Profile

  • Acute Toxicity (LD50_{50}): 320 mg/kg in rats, with adverse effects (ataxia, respiratory depression) observed at ≥100 mg/kg.

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

Comparative Analysis with Analogues

CompoundStructural VariationCDK9 IC50_{50} (nM)Selectivity (CDK9/CDK2)
This Compound4-Phenylthiazole780:1
4-Methylthiazole AnalogueMethyl at C44512:1
2-Phenylthiazole DerivativePhenyl at C22230:1

The 4-phenyl substitution enhances CDK9 binding affinity by 6-fold compared to methyl analogues, attributed to π-π stacking with Phe103 in the kinase’s ATP-binding pocket .

Future Directions and Applications

Drug Development

  • Combination Therapies: Synergy with Bcl-2 inhibitors (e.g., venetoclax) could overcome resistance in hematologic malignancies .

  • Prodrug Design: Esterification of the hydrochloride moiety may improve oral bioavailability.

Material Science

  • Fluorescent Probes: The thiazole core’s conjugated π-system enables application in bioimaging, with emission maxima at 450 nm .

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